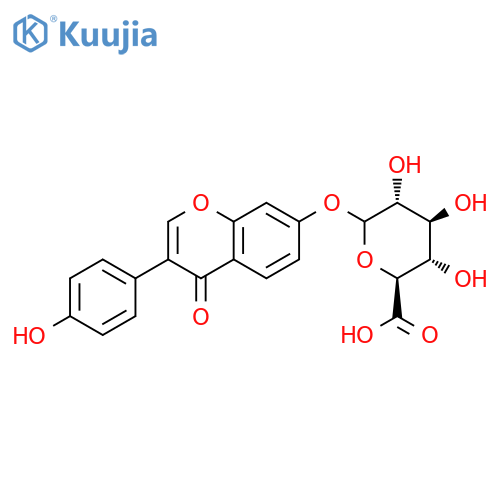Cas no 38482-80-3 (Daidzein-7-O-glucuronide)

Daidzein-7-O-glucuronide structure
商品名:Daidzein-7-O-glucuronide
Daidzein-7-O-glucuronide 化学的及び物理的性質
名前と識別子
-
- Daidzein-7-O-glucuronide
- 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
- Daidzein 7-O-glucuronide
- Daidzein 7-O-beta-D-glucuronide
- Daidzein glucuronide
- A-D-Glucuronide
- CS-0149155
- (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- CHEBI:166642
- AKOS027447497
- (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
- 38482-80-3
- HY-N8841
- SCHEMBL13279869
- DTXSID001347192
- 18524-03-3
- Formononetin 7-O-
- D75
- (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-{[3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxane-2-carboxylic acid
- Q27459098
-
- インチ: InChI=1S/C21H18O10/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1
- InChIKey: MMIBOZXVZLENRZ-ZFORQUDYSA-N
- ほほえんだ: C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 430.08999677g/mol
- どういたいしつりょう: 430.08999677g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 715
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 163Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.665±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 256-257 ºC
- ようかいど: 極微溶性(0.47 g/l)(25ºC)、
Daidzein-7-O-glucuronide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | MD07335-2 mg |
Daidzein 7-β-D-glucuronide potassium salt |
38482-80-3 | 2mg |
$100.08 | 2023-01-03 | ||
| Biosynth | MD07335-5 mg |
Daidzein 7-β-D-glucuronide potassium salt |
38482-80-3 | 5mg |
$166.80 | 2023-01-03 | ||
| TargetMol Chemicals | TN3752-5 mg |
Daidzein 7-O-glucuronide |
38482-80-3 | 98% | 5mg |
¥ 5,430 | 2023-07-11 | |
| TargetMol Chemicals | TN3752-1 mL * 10 mM (in DMSO) |
Daidzein 7-O-glucuronide |
38482-80-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5530 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3752-1 mg |
Daidzein 7-O-glucuronide |
38482-80-3 | 1mg |
¥4605.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3752-5mg |
Daidzein 7-O-glucuronide |
38482-80-3 | 5mg |
¥ 5430 | 2024-07-20 | ||
| TargetMol Chemicals | TN3752-1 ml * 10 mm |
Daidzein 7-O-glucuronide |
38482-80-3 | 1 ml * 10 mm |
¥ 5530 | 2024-07-20 |
Daidzein-7-O-glucuronide 関連文献
-
Yingchao Li,Xiaoyu Liu,Farong Lu,Jiaming Zhang,Yawei Zhang,Wenchao Li,Tianhong Zhang New J. Chem. 2022 46 15488
-
Fei Han,Tianfeng Liu,Ran Yin,Xiaoshu Zhang,Li Ma,Rui Xu,Yawen Wu RSC Adv. 2016 6 108917
-
Alan Crozier,Indu B. Jaganath,Michael N. Clifford Nat. Prod. Rep. 2009 26 1001
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
